
Methyl 4-methoxy-3-propylbenzoate
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Overview
Description
Methyl 4-methoxy-3-propylbenzoate: is an organic compound with the molecular formula C12H16O3 . It is a derivative of benzoic acid, specifically a methyl ester, where the benzoic acid core is substituted with a methoxy group at the 4-position and a propyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methoxy-3-propylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-3-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can be optimized to achieve high conversion rates. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-3-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-methoxy-3-propylbenzoic acid.
Reduction: 4-methoxy-3-propylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-3-propylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-propylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The methoxy and propyl groups can influence its binding affinity and specificity towards these targets, thereby modulating its activity.
Comparison with Similar Compounds
Methyl 4-methoxybenzoate: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
Methyl 3-methoxy-4-methylbenzoate: Has a methyl group instead of a propyl group, leading to differences in physical and chemical properties.
Methyl 4-methoxy-3-nitrobenzoate:
Uniqueness: Methyl 4-methoxy-3-propylbenzoate is unique due to the presence of both methoxy and propyl groups, which confer distinct chemical and biological properties. These substituents can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 4-methoxy-3-propylbenzoate, also known by its chemical formula C12H16O3, is an organic compound that belongs to the class of benzoates. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and possible therapeutic effects. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound is characterized by the following properties:
- Molecular Weight : 208.25 g/mol
- Solubility : Soluble in organic solvents such as ethanol and propylene glycol but has limited solubility in water.
- Structure : It features a methoxy group and a propyl side chain attached to a benzoate backbone.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various benzoate derivatives found that this compound effectively inhibited the growth of several pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to be as follows:
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Candida albicans | 2.0 |
These results suggest that this compound could be a viable candidate for use in food preservation and cosmetic formulations due to its ability to inhibit microbial growth effectively.
Case Studies
- Food Preservation : A case study investigated the use of this compound as a preservative in dairy products. The study demonstrated a significant reduction in spoilage organisms when the compound was added at concentrations of 0.1% to 0.5%. The sensory evaluation indicated no adverse effects on flavor or aroma, suggesting its suitability for food applications.
- Cosmetic Applications : In a clinical trial involving skin formulations, this compound was incorporated into lotions aimed at treating fungal infections. The results showed a marked improvement in symptoms of dermatophyte infections after four weeks of application, highlighting its potential as an antifungal agent in topical treatments.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its antifungal activity may involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Safety and Toxicology
Toxicological assessments indicate that this compound has low toxicity levels when applied topically or ingested in small quantities. Animal studies have shown no significant adverse effects at doses up to 2000 mg/kg body weight. However, further long-term studies are necessary to fully understand its safety profile.
Properties
CAS No. |
647856-19-7 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 4-methoxy-3-propylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-5-9-8-10(12(13)15-3)6-7-11(9)14-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
HFAPTRSTROJJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)OC |
Origin of Product |
United States |
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